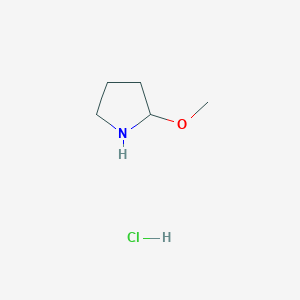
2-Methoxypyrrolidinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxypyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrrolidinehydrochloride typically involves the reaction of 2-methoxypyrrolidine with hydrochloric acid. The process can be carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves dissolving 2-methoxypyrrolidine in an appropriate solvent, such as methanol or ethanol, and then adding hydrochloric acid dropwise while maintaining the reaction mixture at a low temperature. The resulting product is then purified through recrystallization or other suitable techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production .
化学反应分析
Types of Reactions: 2-Methoxypyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-methoxypyrrolidine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 2-methoxypyrrolidine-3-carboxylic acid.
Reduction: Formation of 2-methoxypyrrolidine.
Substitution: Formation of 2-chloropyrrolidine or 2-bromopyrrolidine.
科学研究应用
2-Methoxypyrrolidinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-Methoxypyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Pyrrolidine: The parent compound, which lacks the methoxy group.
2-Methoxypyrrolidine: The free base form without the hydrochloride salt.
Pyrrolidinone: A related compound with a carbonyl group at the second position.
Uniqueness: 2-Methoxypyrrolidinehydrochloride is unique due to the presence of both the methoxy group and the hydrochloride salt. This combination enhances its solubility, stability, and reactivity compared to similar compounds. Additionally, the methoxy group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization .
属性
分子式 |
C5H12ClNO |
|---|---|
分子量 |
137.61 g/mol |
IUPAC 名称 |
2-methoxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H |
InChI 键 |
VRAKTFCZUDVYGI-UHFFFAOYSA-N |
规范 SMILES |
COC1CCCN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
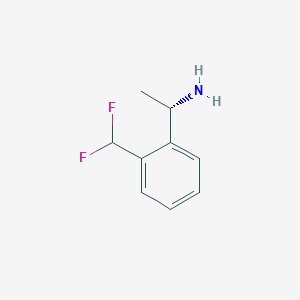
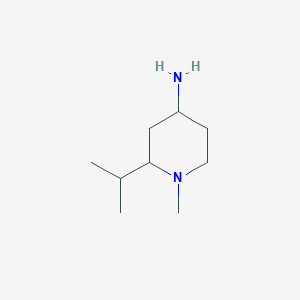

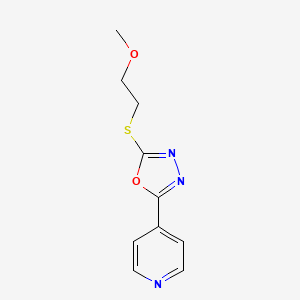
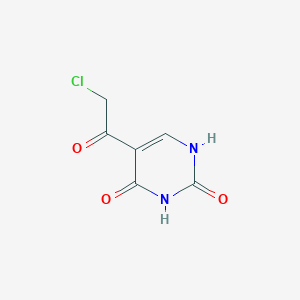
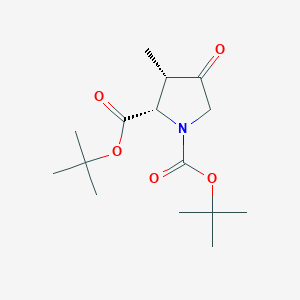
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
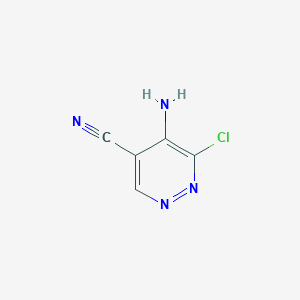
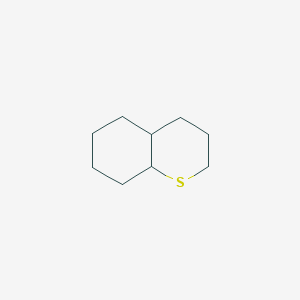

![2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097679.png)
